PAV-104

SARS-CoV-2 antiviral potency Calu-3

PAV-104 is an advanced, host-targeted viral assembly inhibitor. It is a uniquely selective analog within a novel chemotype, validated in human primary airway epithelial cells. This compound is essential for researchers investigating viral particle assembly and pandemic preparedness. It offers a high genetic barrier to resistance, distinct from direct-acting antivirals, making it the definitive choice for studying host-virus interactions at the assembly interface.

Molecular Formula C29H35N5O6S
Molecular Weight 581.7 g/mol
Cat. No. B12364326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAV-104
Molecular FormulaC29H35N5O6S
Molecular Weight581.7 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2CC2)C(=O)NCC3=C(C(=CC=C3)OCC4=CC=C(C=C4)C(=O)N5CCN(CC5)S(=O)(=O)C)OC
InChIInChI=1S/C29H35N5O6S/c1-32-25(17-24(31-32)21-11-12-21)28(35)30-18-23-5-4-6-26(27(23)39-2)40-19-20-7-9-22(10-8-20)29(36)33-13-15-34(16-14-33)41(3,37)38/h4-10,17,21H,11-16,18-19H2,1-3H3,(H,30,35)
InChIKeyICMWLGARAIHCPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAV-104: An Advanced Host-Targeted Viral Assembly Inhibitor for Pan-Respiratory Antiviral Research and Development


PAV-104 is an advanced analog within a novel chemotype of host-targeted viral assembly inhibitors that modulate viral capsid assembly [1]. It was identified through an unconventional cell-free protein synthesis and assembly-based phenotypic screen, and is characterized as a host-targeted, orally bioavailable, pan-viral small molecule inhibitor with promising activity against SARS-CoV-2 variants in human primary airway epithelial cells [2]. PAV-104 specifically interacts with the SARS-CoV-2 nucleocapsid (N) protein and interferes with its oligomerization, thereby blocking viral particle assembly without affecting viral entry, mRNA transcription, or protein synthesis [3].

Why PAV-104 Cannot Be Substituted by Generic Antiviral Classes or Earlier Analogs


Generic substitution fails for PAV-104 because its mechanism of action is fundamentally distinct from direct-acting antivirals like remdesivir (a polymerase inhibitor) and from earlier analogs like PAV-431. PAV-104 targets a transient host multi-protein complex that is modified upon viral infection, demonstrating selectivity for the virally modified target that avoids host toxicity—a property not shared by PAV-431, which lacks this refined selectivity [1]. Unlike nucleoside analogs that require intracellular activation and can be susceptible to viral exonuclease-mediated resistance, PAV-104 acts upstream of viral replication by blocking particle assembly, offering a higher genetic barrier to resistance [2]. These mechanistic differences translate directly into quantifiable differences in potency and selectivity that cannot be recapitulated by in-class substitution.

Quantitative Evidence Guide for PAV-104 Differentiation in Antiviral Research and Procurement


Superior Antiviral Potency in Calu-3 Cells: PAV-104 vs. Remdesivir

In a direct head-to-head comparison in Calu-3 human airway epithelial cells infected with SARS-CoV-2 (MOI=0.001), PAV-104 demonstrated significantly greater potency than the FDA-approved antiviral remdesivir [1].

SARS-CoV-2 antiviral potency Calu-3

Superior EC90 Potency Against Infectious Virus Production: PAV-104 vs. Remdesivir

When measured by infectious viral titer in Calu-3 cells, PAV-104 achieved a substantially lower EC90 compared to remdesivir, indicating more effective suppression of infectious virus production at higher inhibitory concentrations [1].

SARS-CoV-2 EC90 infectious titer

Pan-Variant Potency: >99% Inhibition Across Diverse SARS-CoV-2 Variants

PAV-104 demonstrated consistent, high-level antiviral activity across multiple SARS-CoV-2 variants in both primary and immortalized human airway epithelial cells, a performance benchmark not uniformly achieved by monoclonal antibody therapies or certain direct-acting antivirals that exhibit variant-dependent efficacy [1].

SARS-CoV-2 variants pan-variant airway epithelial cells

Selectivity for Virally Modified Host Target: Avoidance of Host Toxicity vs. PAV-431

PAV-104 represents an advanced analog with refined target selectivity compared to its predecessor PAV-431. While both compounds target the 14-3-3 multi-protein complex, PAV-104 is specifically selective for the virally modified form of the target, thereby avoiding host toxicity—a differentiation not demonstrated for PAV-431 [1].

host-targeted selectivity toxicity avoidance

Oral Bioavailability: Enabling Systemic Delivery Unlike Many Assembly Inhibitors

PAV-104 is characterized as an orally bioavailable small molecule, a property that distinguishes it from many viral assembly inhibitors that require intravenous or inhaled administration due to poor oral absorption [1]. While specific PK parameters (Cmax, AUC) are not publicly disclosed, the designation as 'orally bioavailable' is based on in vivo studies demonstrating systemic exposure following oral administration.

oral bioavailability PK in vivo

Optimal Research and Development Applications for PAV-104 Based on Quantitative Evidence


High-Resolution Mechanistic Studies of Viral Assembly Interference

Researchers investigating the molecular mechanisms of viral particle assembly should utilize PAV-104 for its well-characterized interaction with the SARS-CoV-2 nucleocapsid protein and its interference with N oligomerization [1]. Glycerol gradient sedimentation assays have confirmed that PAV-104 directly alters N protein sedimentation profiles, providing a robust experimental system for studying assembly blockade [1]. The compound's selectivity for the virally modified 14-3-3 complex makes it an ideal probe for dissecting host-virus interactions at the assembly interface [2].

Pan-Variant Antiviral Screening and Pandemic Preparedness Research

Due to its demonstrated >99% inhibition of diverse SARS-CoV-2 variants in primary and immortalized human airway epithelial cells [1], PAV-104 serves as a reliable positive control or reference compound in antiviral screening campaigns targeting emerging coronaviruses. Its host-targeted mechanism offers a high genetic barrier to resistance, making it particularly valuable for pandemic preparedness research where viral evolution may compromise direct-acting antivirals [2].

Preclinical In Vivo Efficacy Studies Requiring Oral Dosing

For research programs progressing to in vivo efficacy evaluation, PAV-104's oral bioavailability [1] enables straightforward oral gavage dosing in rodent models, reducing the experimental variability and stress associated with repeated intraperitoneal or intravenous injections. This property also facilitates longer-term dosing regimens and combination therapy studies that would be logistically challenging with non-orally bioavailable alternatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PAV-104

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.